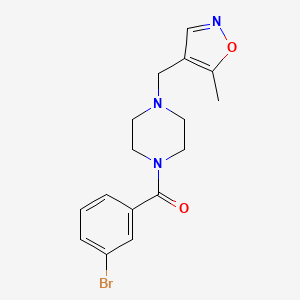

![molecular formula C18H14N4S B2364500 2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole CAS No. 838100-55-3](/img/structure/B2364500.png)

2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole”, there are related studies on the synthesis of similar compounds. For instance, a study synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . Another study designed and synthesized a series of substituted 3-(pyridin-2-yl)phenylamino derivatives .Scientific Research Applications

Anti-Fibrosis Activity

The compound has been found to have significant anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is arresting. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Photophysical Behavior

The compound exhibits rich photophysical behavior . It comprises excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase. This behavior is investigated by means of steady state, time resolved, and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .

Development of Organic Materials

The compound can be used in the development of purely organic materials showing multicolor fluorescent and phosphorescent behavior . This represents a formidable challenge in view of practical applications .

Drug Development

The compound can be used in drug development . The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Copper Catalysis

The compound can be used in copper catalysis . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

properties

IUPAC Name |

2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)21-17(22-16)14-6-4-10-20-18(14)23-12-13-5-3-9-19-11-13/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYZFUCCVRLEIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2364428.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)

![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)